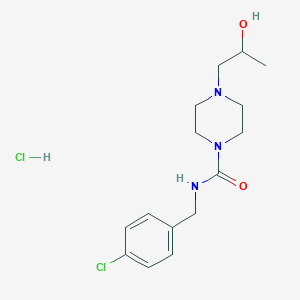
N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride, commonly referred to as CBP, is a chemical compound that has gained significant attention in the field of scientific research. CBP is a piperazine derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride has been explored in the context of catalytic applications. For example, derivatives of piperazine carboxylic acid have been developed as enantioselective Lewis basic catalysts, showing high yield and selectivity in hydrosilylation reactions (Wang et al., 2006).
Synthesis and Characterization
The compound is also significant in the synthesis and characterization of new chemical entities. For instance, differentially protected 2-(hydroxymethyl)piperazines, starting from piperazine-2-carboxylic acid, have been synthesized for use in preparing biologically active compounds and chemical scaffolds (Gao & Renslo, 2007). Additionally, new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, with potential dual antihypertensive properties, have been synthesized and characterized, with attention to the protonation position in the piperazine ring (Marvanová et al., 2016).
Pharmaceutical Research
In pharmaceutical research, related compounds have been investigated for their potential as antipsychotic agents. Heterocyclic analogues of piperazine carboxamides have been evaluated for binding to dopamine and serotonin receptors, showing potent in vivo activities (Norman et al., 1996).
Antiviral and Antimicrobial Activities
Some derivatives of piperazine carboxamides have been synthesized and evaluated for their antiviral and antimicrobial activities. For example, bis(heteroaryl)piperazines have been identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994). Additionally, certain Schiff bases containing a piperazine ring have shown antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus (Xu et al., 2018).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2-hydroxypropyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2.ClH/c1-12(20)11-18-6-8-19(9-7-18)15(21)17-10-13-2-4-14(16)5-3-13;/h2-5,12,20H,6-11H2,1H3,(H,17,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJACAZDFWFFITL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCC2=CC=C(C=C2)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


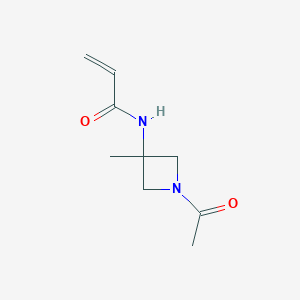
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide](/img/structure/B2366882.png)
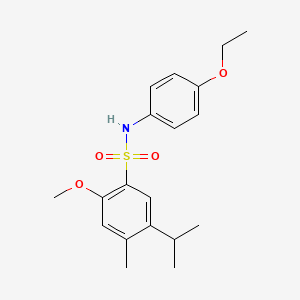
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2366886.png)



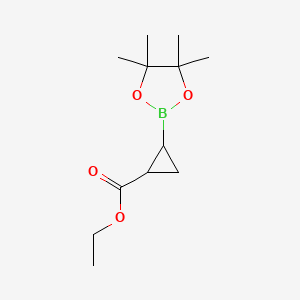
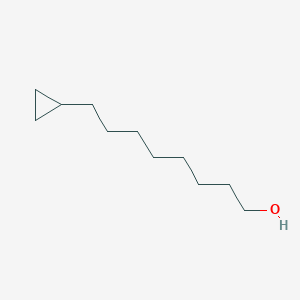
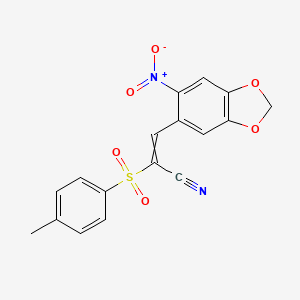

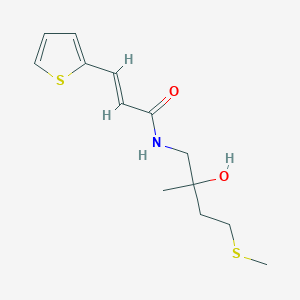
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366900.png)